molecular formula C14H10ClNO3 B1345447 5-(2-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-44-2

5-(2-Acetoxybenzoyl)-2-chloropyridine

Cat. No.: B1345447
CAS No.: 898786-44-2
M. Wt: 275.68 g/mol
InChI Key: RWVQDEOKLMNDIQ-UHFFFAOYSA-N
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Description

5-(2-Acetoxybenzoyl)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a 2-chlorine atom and a 2-acetoxybenzoyl group

Scientific Research Applications

5-(2-Acetoxybenzoyl)-2-chloropyridine has several applications in scientific research:

Mechanism of Action

Target of Action

It’s known that similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids, have been synthesized with dipeptides based on 4-aminobutanoic acid and glycine . These conjugates were evaluated as potential neuroprotective agents , suggesting that 5-(2-Acetoxybenzoyl)-2-chloropyridine might also interact with similar biological targets.

Mode of Action

It’s known that compounds containing the 2-acetoxybenzoyl subunit have superior antiplatelet activity . This suggests that this compound might interact with its targets, leading to changes that could potentially inhibit platelet aggregation.

Biochemical Pathways

It’s known that similar compounds inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that this compound might affect similar pathways, leading to downstream effects such as the prevention of thrombotic events.

Result of Action

It’s known that similar compounds have shown potential as neuroprotective agents and inhibitors of platelet aggregation . This suggests that this compound might have similar effects.

Action Environment

It’s known that the synthesis of similar compounds involves careful temperature control , suggesting that the action of this compound might also be influenced by environmental conditions such as temperature.

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied for potential medicinal uses .

Biochemical Analysis

Biochemical Properties

5-(2-Acetoxybenzoyl)-2-chloropyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as sphingosine kinase-1, which is involved in the synthesis of sphingosine-1-phosphate, a key signaling molecule in cellular processes . The interaction between this compound and sphingosine kinase-1 results in the inhibition of the enzyme’s activity, thereby affecting the levels of sphingosine-1-phosphate and subsequent cellular signaling pathways.

In addition to enzymes, this compound also interacts with various proteins and other biomolecules. For instance, it has been reported to bind to the PD-L1 molecule, a cell surface receptor involved in immune regulation . This binding interaction can modulate immune responses by blocking the interaction between PD-L1 and its ligand, thereby influencing immune cell activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways . For example, the inhibition of sphingosine kinase-1 by this compound leads to reduced levels of sphingosine-1-phosphate, which in turn affects cell survival and proliferation signals.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding interactions. For instance, the compound binds to the active site of sphingosine kinase-1, preventing the enzyme from catalyzing the conversion of sphingosine to sphingosine-1-phosphate . This inhibition disrupts the downstream signaling pathways that rely on sphingosine-1-phosphate as a signaling molecule.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . This degradation can affect the compound’s potency and efficacy in biochemical assays and cellular experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary based on the administered dosage. At lower doses, the compound has been shown to exert beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can have distinct biochemical properties and contribute to the overall effects of the compound on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications . For example, the presence of acetoxybenzoyl and chloropyridine groups may influence the compound’s localization to the endoplasmic reticulum or other organelles involved in protein synthesis and folding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 2-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both the acetoxybenzoyl group and the pyridine ring, which confer specific reactivity and binding properties. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research .

Properties

IUPAC Name

[2-(6-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVQDEOKLMNDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642179
Record name 2-(6-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-44-2
Record name 2-(6-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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